molecular formula C22H16ClN3O3 B3724162 N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide

N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide

Cat. No.: B3724162
M. Wt: 405.8 g/mol
InChI Key: AMIYVNMTFKLRFF-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, also known as CA-4 or Combretastatin A-4, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. This compound has been found to have a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide involves the disruption of microtubules within cancer cells. Microtubules are essential for cell division, and this compound binds to the tubulin protein, which is a component of microtubules. This binding leads to the destabilization of microtubules, which prevents cell division and leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and prevent the formation of new blood vessels. In addition, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in lab experiments is its specificity for cancer cells. This compound has been found to be effective against a variety of cancer cell lines, while having minimal effects on normal cells. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires expertise in organic chemistry. In addition, the use of this compound in animal studies may be limited due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research on N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide. One area of interest is the development of analogs of this compound that may have improved solubility and bioavailability. Another area of research is the combination of this compound with other anti-cancer agents to improve its efficacy. In addition, the use of this compound in combination with radiation therapy or immunotherapy may be beneficial in the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. This compound has a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound, including the development of analogs and the use of this compound in combination with other anti-cancer agents.

Scientific Research Applications

N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide has been extensively studied for its potential as an anti-cancer agent. It has been found to have a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been found to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.

Properties

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-15-9-10-20(27)14(11-15)12-24-25-21(28)13-26-18-7-3-1-5-16(18)22(29)17-6-2-4-8-19(17)26/h1-12,27H,13H2,(H,25,28)/b24-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIYVNMTFKLRFF-WYMPLXKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
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N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
Reactant of Route 3
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N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide

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